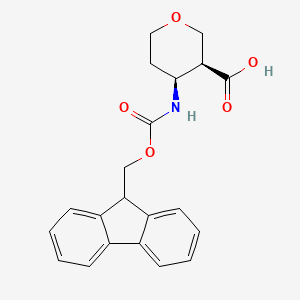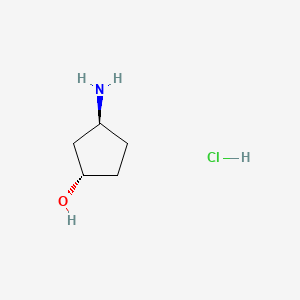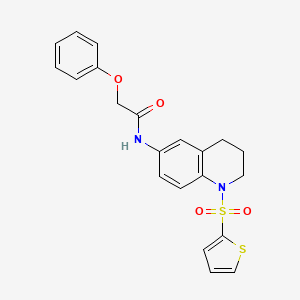
(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly useful because it can be removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the oxane ring and the introduction of the Fmoc group. The oxane ring can be synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Cyclization Reaction: The initial step involves the formation of the oxane ring through a cyclization reaction. This can be achieved using various catalysts and under controlled temperature and pressure conditions.
Introduction of Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学的研究の応用
(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules. The Fmoc group is particularly valuable for protecting amino groups during peptide synthesis.
Biology: Employed in the study of protein structure and function. The compound can be used to synthesize peptides that mimic biological molecules.
Medicine: Investigated for its potential use in drug development. Peptides synthesized using this compound can serve as therapeutic agents or as tools for studying disease mechanisms.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals. The compound’s ability to protect functional groups during synthesis makes it valuable in industrial applications.
作用機序
The mechanism of action of (3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other sites within the molecule. The Fmoc group can be removed under mild conditions, typically using a base such as piperidine, to reveal the free amino group for further reactions.
類似化合物との比較
Similar Compounds
(3S,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid: Features an oxane ring and an Fmoc protecting group.
Fmoc-Lys(Boc)-OH: Contains both Fmoc and Boc protecting groups, used in peptide synthesis.
Fmoc-Gly-OH: A simpler compound with an Fmoc group attached to glycine, used in peptide synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an oxane ring and an Fmoc group. This combination allows for selective protection and deprotection of functional groups during complex synthetic processes, making it a valuable tool in organic synthesis and peptide chemistry.
特性
IUPAC Name |
(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)18-11-26-10-9-19(18)22-21(25)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24)/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNDVMRTBZYXFL-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2819840.png)
![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole](/img/structure/B2819843.png)
![4-{1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}thiomorpholine](/img/structure/B2819844.png)

![2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2819848.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2819852.png)
![N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2819853.png)
![methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2819854.png)
![{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2819855.png)
